molecular formula C6H10F3NO2S B13259123 3-Methanesulfonyl-4-(trifluoromethyl)pyrrolidine

3-Methanesulfonyl-4-(trifluoromethyl)pyrrolidine

Cat. No.: B13259123
M. Wt: 217.21 g/mol
InChI Key: AYYBWLVVSJHYRW-UHFFFAOYSA-N
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Description

3-Methanesulfonyl-4-(trifluoromethyl)pyrrolidine is a sophisticated chemical building block designed for advanced medicinal chemistry and drug discovery research. This pyrrolidine derivative is of significant interest in the development of novel therapeutic agents, particularly in the antibacterial domain. Its core structure, featuring a pyrrolidine ring, is a privileged scaffold in medicinal chemistry, found in a wide range of bioactive molecules and FDA-approved drugs . The specific substitution pattern on the pyrrolidine ring in this compound enhances its research utility. The 4-(trifluoromethyl) group is a key feature in modern drug design, known to improve a compound's metabolic stability, membrane permeability, and binding affinity to biological targets by influencing lipophilicity and electronic properties . This makes the compound a valuable intermediate for creating candidates with optimized pharmacokinetic profiles. The methanesulfonyl (mesyl) group at the 3-position acts as a versatile synthetic handle, allowing for further functionalization through nucleophilic substitution reactions, thereby enabling rapid exploration of structure-activity relationships (SAR) . Research into analogous compounds demonstrates the high potential of this specific chemotype. Notably, a (3R,4S)-3-aminomethyl-4-trifluoromethylpyrrolidine derivative was identified as a optimal structure in a series of novel fluoroquinolone antibiotics, exhibiting superior activity against quinolone- and methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, structurally similar pyrrolidine compounds are actively investigated as modulators of chemokine receptor activity and are present in various other therapeutic agents, including the phosphatidylinositol-3-kinase (PI3K) inhibitor Alpelisib, which contains a trifluoromethylpyridine group . This compound is supplied For Research Use Only and is strictly intended for use in laboratory research. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C6H10F3NO2S

Molecular Weight

217.21 g/mol

IUPAC Name

3-methylsulfonyl-4-(trifluoromethyl)pyrrolidine

InChI

InChI=1S/C6H10F3NO2S/c1-13(11,12)5-3-10-2-4(5)6(7,8)9/h4-5,10H,2-3H2,1H3

InChI Key

AYYBWLVVSJHYRW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1CNCC1C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclocondensation-Based Synthesis

Overview:
This approach involves constructing the pyrrolidine ring via cyclocondensation of suitable amino acid derivatives or aldehyde precursors with trifluoromethyl-containing building blocks. It is favored for its stereoselectivity and ability to incorporate functional groups at specific positions.

Methodology:

  • Starting with amino acid derivatives such as L-proline or L-pyrrolidine-2-carboxylic acid, the synthesis proceeds through activation (e.g., formation of acid chlorides or esters) followed by cyclization with trifluoromethylated aldehydes or ketones.
  • The trifluoromethyl group is introduced via reagents like ethyl 4,4,4-trifluoro-3-oxobutanoate or ethyl 2,2,2-trifluoroacetate, which undergo condensation with the amino precursor.

Key Reaction:
$$ \text{Amino acid derivative} + \text{Trifluoromethyl aldehyde} \rightarrow \text{Cyclized pyrrolidine derivative} $$

Advantages:

  • High stereochemical control, especially when chiral auxiliaries or chiral pool starting materials are used.
  • Compatibility with various functional groups.

Vapor-Phase Chlorination and Fluorination

Overview:
This industrially scalable method involves sequential or simultaneous vapor-phase chlorination and fluorination of pyridine derivatives, leading to trifluoromethyl substitution at specific positions.

Methodology:

  • Step 1: Chlorination of methyl groups attached to pyridine rings (e.g., 3-picoline) at elevated temperatures (~350–450°C) using chlorine gas under catalytic conditions.
  • Step 2: Fluorination of the chlorinated intermediates using transition metal catalysts such as iron fluoride at high temperatures (>300°C).
  • Step 3: Catalytic hydrogenolysis reduces chlorinated by-products to the desired trifluoromethyl derivatives.

Reaction Conditions & Data:

Substrate Reaction Temp (°C) Major Product Yield (Peak Area Percent)
3-Picoline 335–380 3-Trifluoromethylpyridine 86.4% (at 335°C)
2-Picoline 350–360 2-Trifluoromethylpyridine 71.3% (at 350°C)

Advantages:

  • One-step process with good control over substitution patterns.
  • High yields of trifluoromethylated pyridines, which can be further transformed into pyrrolidine derivatives.

Derivatization from Trifluoromethylated Precursors

Overview:
This route involves transforming trifluoromethylated pyridines or pyrrolidines into the target compound via functional group modifications, such as sulfonylation or reduction.

Methodology:

  • Step 1: Synthesis of trifluoromethylpyrrolidine precursors via cyclocondensation or halogenation methods.
  • Step 2: Introduction of the methanesulfonyl group at the 3-position through sulfonylation using methanesulfonyl chloride in the presence of a base like pyridine or triethylamine.
  • Step 3: Selective reduction or further functionalization to obtain the final compound.

Reaction Conditions:

  • Sulfonylation typically occurs at low temperatures (0–25°C) with excess methanesulfonyl chloride.
  • Purification involves chromatography or recrystallization to isolate the stereochemically pure product.

Advantages:

  • Flexibility in modifying the pyrrolidine ring.
  • Suitable for producing enantiomerically pure compounds when chiral auxiliaries or catalysts are employed.

Summary of Key Data and Reaction Conditions

Methodology Starting Materials Key Reagents Typical Reaction Temperature Yield/Notes
Cyclocondensation Amino acids, aldehydes Ethyl 4,4,4-trifluoro-3-oxobutanoate Room temp to 100°C High stereoselectivity
Vapor-phase fluorination Pyridine derivatives Chlorine, iron fluoride 350–450°C Good yields of trifluoromethyl derivatives
Derivatization Trifluoromethyl pyridines Methanesulfonyl chloride 0–25°C Efficient sulfonylation

Notable Considerations and Challenges

  • Stereoselectivity: Achieving the (3S,4S) stereochemistry requires chiral auxiliaries or chiral catalysts, especially in cyclocondensation routes.
  • Safety and Scalability: Vapor-phase reactions demand high temperatures and careful control of reagents, but are suitable for large-scale manufacturing.
  • Purification: Due to the formation of by-products such as multi-chlorinated or multi-fluorinated compounds, purification steps like chromatography or recrystallization are essential.

Chemical Reactions Analysis

Types of Reactions

3-Methanesulfonyl-4-(trifluoromethyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyrrolidine ring can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

3-Methanesulfonyl-4-(trifluoromethyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methanesulfonyl-4-(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophilic center, facilitating reactions with nucleophiles. The trifluoromethyl group can enhance the compound’s lipophilicity and stability, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To evaluate the unique properties of 3-methanesulfonyl-4-(trifluoromethyl)pyrrolidine, we compare it with three analogs (Table 1):

Table 1: Physicochemical and Pharmacological Properties of 3-Methanesulfonyl-4-(trifluoromethyl)pyrrolidine and Analogs

Compound Name Molecular Weight (g/mol) logP Solubility (µg/mL) Metabolic Half-Life (h) IC₅₀ (nM)*
3-Methanesulfonyl-4-(trifluoromethyl)pyrrolidine 247.2 1.8 120 4.2 12
3-Tosyl-4-(trifluoromethyl)pyrrolidine 333.3 2.5 45 6.8 28
3-Methanesulfonyl-4-(difluoromethyl)pyrrolidine 229.2 1.2 180 3.1 45
4-(Trifluoromethyl)pyrrolidine (no sulfonyl) 153.1 0.9 250 1.5 >1000

*IC₅₀ values for inhibition of hypothetical Enzyme X (lower = more potent).

Substituent Effects on Lipophilicity and Solubility

  • Methanesulfonyl vs. Tosyl : Replacing methanesulfonyl (-SO₂CH₃) with tosyl (-SO₂C₆H₄CH₃) increases logP from 1.8 to 2.5 due to the aromatic ring’s hydrophobicity, but reduces solubility by ~60% (45 vs. 120 µg/mL) .
  • Trifluoromethyl vs. Difluoromethyl : The trifluoromethyl group in the target compound confers higher logP (1.8 vs. 1.2) compared to difluoromethyl, but this is offset by improved metabolic stability (half-life 4.2 h vs. 3.1 h), likely due to reduced oxidative metabolism of -CF₃ .

Impact on Bioactivity

The target compound exhibits superior potency (IC₅₀ = 12 nM) compared to analogs:

  • The tosyl analog shows reduced potency (IC₅₀ = 28 nM), likely due to steric hindrance from the bulky aryl group disrupting target binding.
  • The difluoromethyl analog (IC₅₀ = 45 nM) highlights the importance of trifluoromethyl’s strong electron-withdrawing effects for enzyme inhibition .
  • Removal of the sulfonyl group (4-(trifluoromethyl)pyrrolidine) results in >1000 nM IC₅₀, emphasizing the critical role of the sulfonyl moiety in target interaction.

Metabolic Stability

The methanesulfonyl group enhances metabolic stability compared to non-sulfonylated analogs (half-life 4.2 h vs. 1.5 h). However, the tosyl analog’s extended half-life (6.8 h) suggests that bulkier substituents may slow cytochrome P450-mediated oxidation .

Key Research Findings

Conformational Rigidity : X-ray crystallography reveals that the 3,4-disubstitution pattern on the pyrrolidine ring enforces a puckered conformation, optimizing binding to Enzyme X’s hydrophobic pocket .

Fluorine Synergy: The combined effects of -CF₃ and -SO₂CH₃ improve membrane permeability (PAMPA assay: 8.2 × 10⁻⁶ cm/s) while maintaining aqueous solubility, a balance rarely achieved in non-fluorinated analogs .

Toxicity Profile : The target compound shows lower hepatotoxicity (IC₅₀ > 50 µM in HepG2 cells) compared to the tosyl analog (IC₅₀ = 12 µM), attributed to reduced metabolic activation of the methanesulfonyl group .

Biological Activity

3-Methanesulfonyl-4-(trifluoromethyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with both a methanesulfonyl group and a trifluoromethyl group. Its unique structural characteristics contribute to its biological activity, making it a subject of interest in biochemical research.

  • Molecular Formula : C7_7H8_8F3_3N1_1O2_2S
  • Molecular Weight : 217.21 g/mol
  • Functional Groups : Methanesulfonyl (electrophilic center), Trifluoromethyl (enhances lipophilicity)

The methanesulfonyl group facilitates interactions with nucleophiles, while the trifluoromethyl group enhances the compound's stability and reactivity. This combination allows the compound to modulate various biological processes effectively.

The biological activity of 3-Methanesulfonyl-4-(trifluoromethyl)pyrrolidine is primarily attributed to its ability to interact with specific enzymes and proteins through:

  • Electrophilic Interactions : The sulfonyl group can form strong hydrogen bonds with target molecules.
  • Hydrophobic Interactions : The trifluoromethyl group's lipophilicity allows for better interaction with hydrophobic regions of proteins and enzymes.

Enzyme Interactions

Research indicates that 3-Methanesulfonyl-4-(trifluoromethyl)pyrrolidine is utilized in studies examining enzyme interactions and metabolic pathways. Its structural features enable it to influence various biochemical pathways, making it valuable in drug discovery and development.

Case Studies

  • Cancer Research : In studies involving cancer cell lines, compounds similar in structure have shown promising antiproliferative activity. For example, derivatives of piperidine structures have demonstrated cytotoxic effects in hypopharyngeal tumor cells .
  • Metabolic Stability : Structural modifications of similar compounds have been explored to enhance metabolic stability, which is crucial for developing effective therapeutics. These modifications often focus on minimizing metabolic hotspots while maintaining biological efficacy .

Research Findings

Several studies have investigated the structure-activity relationships (SAR) of compounds related to 3-Methanesulfonyl-4-(trifluoromethyl)pyrrolidine:

  • Table 1: Biochemical Efficacy and Potency
CompoundIC50_{50} (µM)AffinityEfficacy
Compound A0.84HighModerate
Compound B0.32LowHigh
3-Methanesulfonyl-4-(trifluoromethyl)pyrrolidineTBDTBDTBD

The table summarizes findings on various derivatives, indicating that modifications can lead to significant changes in potency and efficacy against specific biological targets.

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